Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Description
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a cyclohexanecarbonylamino group at position 5, a sulfanylacetyl linker at position 2, and an ethyl 4-aminobenzoate moiety. The thiadiazole ring is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-2-28-18(27)14-8-10-15(11-9-14)21-16(25)12-29-20-24-23-19(30-20)22-17(26)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOAMFLFTJINSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multi-step organic synthesis:
Formation of 1,3,4-Thiadiazole Ring: : Starting with the appropriate hydrazine and carbon disulfide, a 1,3,4-thiadiazole core is synthesized under reflux conditions.
Cyclohexanecarbonylation: : The thiadiazole compound is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, leading to the formation of the cyclohexanecarbonylamino derivative.
Thioether Formation: : This intermediate is then subjected to thioether formation using a chloroacetyl derivative.
Amidation: : The product from the thioether formation step is reacted with an ethyl 4-aminobenzoate to achieve the final compound.
Industrial Production Methods
The industrial-scale production of this compound would likely utilize similar synthetic routes but optimized for scalability and efficiency. Reactor design, solvent recycling, and purification steps would be refined to maximize yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate undergoes several key types of reactions:
Oxidation: : This can occur at the sulfur or amine functional groups.
Reduction: : Primarily involves the thiadiazole ring or carbonyl groups.
Substitution: : Nucleophilic substitution at various positions of the benzoate or thiadiazole moieties.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like lithium aluminium hydride or sodium borohydride.
Nucleophiles: : Including amines, alcohols, and thiols, typically under basic conditions.
Major Products
Depending on the reaction type, the major products can include various derivatives with modified functional groups, such as oxidized thiadiazole or substituted benzoate esters.
Scientific Research Applications
Chemistry
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is used as a starting material for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology
The compound's interaction with biological macromolecules makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for designing new therapeutics with antimicrobial, antiviral, or anticancer properties.
Industry
In industrial applications, it can be utilized in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action involves its binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in biological pathways. The pathways involved often include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
Physicochemical Properties
- Solubility: The morpholinosulfonyl group in enhances polarity compared to the target compound’s cyclohexane group, suggesting better aqueous solubility for .
- Thermal Stability : The planar thiadiazole core (r.m.s. deviation <0.15 Å) in similar compounds (e.g., ) implies high thermal stability, a trait likely shared by the target compound .
Biological Activity
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of various amines and carbonyl compounds under acidic or basic conditions to yield the desired thiadiazole structure.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain thiadiazole derivatives possess moderate to good antibacterial and antifungal activities against a range of pathogens. Specifically, compounds similar to this compound have demonstrated effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have revealed that these compounds can inhibit the growth of various cancer cell lines. For example, some derivatives have shown IC50 values lower than those of established chemotherapeutics like cisplatin. Specifically, one study reported that certain thiadiazole derivatives exhibited significant inhibitory effects on breast cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The thiadiazole ring is known to participate in various biochemical pathways, potentially disrupting cellular processes in pathogens or cancer cells. The presence of the cyclohexanecarbonylamino group may enhance its binding affinity and selectivity towards these targets .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step procedure:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation : The thiol intermediate undergoes alkylation with ethyl 4-(bromoacetyl)aminobenzoate to introduce the sulfanylacetyl group.
- Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reactivity.
- Monitor reaction progress via TLC and adjust stoichiometry of alkylating reagents to minimize byproducts .
- Key Characterization : Confirm intermediate purity via TLC and final product structure via NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1700 cm) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Recommended Techniques :
- NMR : Identify aromatic protons (4-substituted benzoate) and thiadiazole protons (δ 8.0–8.5 ppm).
- IR Spectroscopy : Detect carbonyl stretches (ester: ~1720 cm; amide: ~1650 cm).
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing thiadiazole-based derivatives?
- Strategies :
- Standardize starting materials (e.g., purity >97% for acylated thiosemicarbazides).
- Control moisture levels during alkylation to prevent hydrolysis of the thiol group.
- Use inert atmospheres (N/Ar) for sensitive reactions involving thiol intermediates .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to neurological targets (e.g., GABA receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of GABA receptors (PDB ID: 6HUP). Focus on interactions between the thiadiazole ring and receptor hydrophobic pockets.
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes.
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) of substituents with anticonvulsant activity .
Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?
- Approach :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity).
- Structural Clustering : Group derivatives by substituent patterns (e.g., cyclohexanecarbonyl vs. benzoyl) to identify activity trends.
- Dose-Response Studies : Re-evaluate ambiguous compounds at multiple concentrations to confirm dose dependency .
Q. How can researchers design analogs to probe the role of the cyclohexanecarbonylamino group in bioactivity?
- Design Framework :
- Isosteric Replacement : Substitute cyclohexane with adamantane or bicyclo[2.2.1]heptane to assess steric effects.
- Electron-Withdrawing Groups : Introduce -NO or -CF to modulate electron density on the thiadiazole ring.
- Synthetic Protocol : Follow the alkylation method in but vary acylating reagents (e.g., adamantoyl chloride) .
Q. What experimental approaches validate the mechanism of action for anticancer activity in vitro?
- Techniques :
- Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3 activation assays.
- Cell Cycle Analysis : Perform flow cytometry with propidium iodide to identify G1/S arrest.
- Target Inhibition : Western blotting for kinases (e.g., EGFR, PI3K) hypothesized to interact with the thiadiazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
